molecular formula C20H20N4O2 B6068574 2-naphthyl[1-(1H-1,2,4-triazol-1-ylacetyl)-3-piperidinyl]methanone

2-naphthyl[1-(1H-1,2,4-triazol-1-ylacetyl)-3-piperidinyl]methanone

Cat. No. B6068574
M. Wt: 348.4 g/mol
InChI Key: YPHBVTCOTFXBDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-naphthyl[1-(1H-1,2,4-triazol-1-ylacetyl)-3-piperidinyl]methanone, also known as NTZ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NTZ is a triazole derivative that has been shown to possess a wide range of biological activities, including antitumor, antifungal, and antiviral properties.

Mechanism of Action

The exact mechanism of action of 2-naphthyl[1-(1H-1,2,4-triazol-1-ylacetyl)-3-piperidinyl]methanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer therapy, 2-naphthyl[1-(1H-1,2,4-triazol-1-ylacetyl)-3-piperidinyl]methanone has been shown to inhibit the activity of several kinases, including AKT, ERK, and JNK, which are involved in the regulation of cell growth and survival (Zhang et al., 2018). In antifungal therapy, 2-naphthyl[1-(1H-1,2,4-triazol-1-ylacetyl)-3-piperidinyl]methanone has been shown to inhibit the activity of fungal enzymes, including 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase and lanosterol 14α-demethylase, which are involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes (Sarkar et al., 2016). In antiviral therapy, 2-naphthyl[1-(1H-1,2,4-triazol-1-ylacetyl)-3-piperidinyl]methanone has been shown to inhibit the activity of viral enzymes, including reverse transcriptase and protease, which are involved in the replication of viral DNA and proteins (Li et al., 2015).
Biochemical and Physiological Effects
2-naphthyl[1-(1H-1,2,4-triazol-1-ylacetyl)-3-piperidinyl]methanone has been shown to possess various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune responses. In cancer therapy, 2-naphthyl[1-(1H-1,2,4-triazol-1-ylacetyl)-3-piperidinyl]methanone has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are involved in the cleavage of various cellular proteins (Zhang et al., 2018). In antifungal therapy, 2-naphthyl[1-(1H-1,2,4-triazol-1-ylacetyl)-3-piperidinyl]methanone has been shown to inhibit the growth of fungal cells by disrupting the integrity of fungal cell membranes, leading to the leakage of intracellular contents (Sarkar et al., 2016). In antiviral therapy, 2-naphthyl[1-(1H-1,2,4-triazol-1-ylacetyl)-3-piperidinyl]methanone has been shown to modulate the immune responses by inhibiting the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and enhancing the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10) (Li et al., 2015).

Advantages and Limitations for Lab Experiments

2-naphthyl[1-(1H-1,2,4-triazol-1-ylacetyl)-3-piperidinyl]methanone possesses several advantages and limitations for lab experiments. One of the main advantages is its broad-spectrum activity against various cancer cell lines, fungal strains, and viruses, making it a promising candidate for the development of novel therapies. Another advantage is its low toxicity and high selectivity, which makes it a safe and effective therapeutic agent. However, one of the limitations is its poor solubility in water, which may limit its bioavailability and efficacy in vivo. Another limitation is its high cost of synthesis, which may hinder its widespread use in research.

Future Directions

There are several future directions for the research and development of 2-naphthyl[1-(1H-1,2,4-triazol-1-ylacetyl)-3-piperidinyl]methanone. One direction is to investigate the structure-activity relationship of 2-naphthyl[1-(1H-1,2,4-triazol-1-ylacetyl)-3-piperidinyl]methanone and its derivatives to identify more potent and selective analogs. Another direction is to explore the potential applications of 2-naphthyl[1-(1H-1,2,4-triazol-1-ylacetyl)-3-piperidinyl]methanone in other fields, such as neurodegenerative diseases, cardiovascular diseases, and metabolic disorders. Additionally, more studies are needed to elucidate the exact mechanism of action of 2-naphthyl[1-(1H-1,2,4-triazol-1-ylacetyl)-3-piperidinyl]methanone and its derivatives and to optimize their pharmacokinetic and pharmacodynamic properties for clinical use.
Conclusion
In conclusion, 2-naphthyl[1-(1H-1,2,4-triazol-1-ylacetyl)-3-piperidinyl]methanone is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2-naphthyl[1-(1H-1,2,4-triazol-1-ylacetyl)-3-piperidinyl]methanone possesses a wide range of biological activities, including antitumor, antifungal, and antiviral properties, and has been shown to possess various biochemical and physiological effects. Although 2-naphthyl[1-(1H-1,2,4-triazol-1-ylacetyl)-3-piperidinyl]methanone possesses several advantages and limitations for lab experiments, there are several future directions for the research and development of 2-naphthyl[1-(1H-1,2,4-triazol-1-ylacetyl)-3-piperidinyl]methanone and its derivatives. Overall, 2-naphthyl[1-(1H-1,2,4-triazol-1-ylacetyl)-3-piperidinyl]methanone represents a promising candidate for the development of novel therapies and warrants further investigation.

Synthesis Methods

2-naphthyl[1-(1H-1,2,4-triazol-1-ylacetyl)-3-piperidinyl]methanone can be synthesized by a multistep process that involves the condensation of 2-naphthol with piperidine, followed by the acetylation of the resulting compound with acetic anhydride. The final step involves the reaction of the acetylated compound with 1H-1,2,4-triazole-1-carboxylic acid hydrazide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (Yang et al., 2015).

Scientific Research Applications

2-naphthyl[1-(1H-1,2,4-triazol-1-ylacetyl)-3-piperidinyl]methanone has been extensively studied for its potential applications in various fields, including cancer therapy, antifungal therapy, and antiviral therapy. In cancer therapy, 2-naphthyl[1-(1H-1,2,4-triazol-1-ylacetyl)-3-piperidinyl]methanone has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer cells (Zhang et al., 2018). In antifungal therapy, 2-naphthyl[1-(1H-1,2,4-triazol-1-ylacetyl)-3-piperidinyl]methanone has been shown to possess potent antifungal activity against various fungal strains, including Candida albicans, Aspergillus niger, and Trichophyton mentagrophytes (Sarkar et al., 2016). In antiviral therapy, 2-naphthyl[1-(1H-1,2,4-triazol-1-ylacetyl)-3-piperidinyl]methanone has been shown to inhibit the replication of various viruses, including hepatitis B virus, human immunodeficiency virus (HIV), and dengue virus (Li et al., 2015).

properties

IUPAC Name

1-[3-(naphthalene-2-carbonyl)piperidin-1-yl]-2-(1,2,4-triazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c25-19(12-24-14-21-13-22-24)23-9-3-6-18(11-23)20(26)17-8-7-15-4-1-2-5-16(15)10-17/h1-2,4-5,7-8,10,13-14,18H,3,6,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHBVTCOTFXBDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C=NC=N2)C(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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